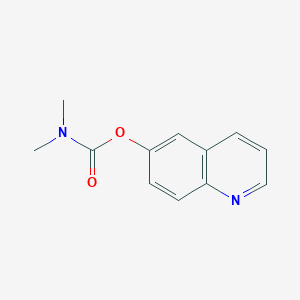

quinolin-6-yl N,N-dimethylcarbamate

Description

Quinolin-6-yl N,N-dimethylcarbamate is a synthetic organic compound featuring a quinoline backbone substituted at the 6-position with a dimethylcarbamate group (-O(CO)N(CH₃)₂). This structure combines the aromatic heterocyclic properties of quinoline with the carbamate functional group, which is commonly associated with pesticidal and pharmacological activities . The compound is listed under synonyms such as Isolan, ENT 19 060, and G 23611, indicating its historical use as a pesticide . Its synthesis typically involves coupling a quinolin-6-ol precursor with dimethylcarbamoyl chloride under anhydrous conditions, as inferred from analogous procedures in the provided evidence (e.g., acrylamide derivatives in ).

Properties

Molecular Formula |

C12H12N2O2 |

|---|---|

Molecular Weight |

216.24 g/mol |

IUPAC Name |

quinolin-6-yl N,N-dimethylcarbamate |

InChI |

InChI=1S/C12H12N2O2/c1-14(2)12(15)16-10-5-6-11-9(8-10)4-3-7-13-11/h3-8H,1-2H3 |

InChI Key |

WHKWXMFRFOHXGZ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)OC1=CC2=C(C=C1)N=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinolin-6-yl N,N-dimethylcarbamate belongs to a broader class of quinoline derivatives modified with carbamate or related groups. Below is a detailed comparison with structurally analogous compounds, focusing on molecular features, synthesis, and implied applications.

Table 1: Structural and Functional Comparison

Key Observations

Functional Group Influence: The carbamate group in this compound confers hydrolytic stability compared to ester or amide analogs, making it suitable for pesticidal formulations . In contrast, acrylamide derivatives (e.g., compound 6o in ) exhibit greater reactivity due to the α,β-unsaturated carbonyl system, which is exploited in drug design for covalent target binding . Ketone-substituted quinolines (e.g., 3pa in ) lack the carbamate’s hydrogen-bonding capacity, limiting their use in biological systems but favoring roles as synthetic intermediates .

Substituent Position and Bioactivity: The 6-position on quinoline is critical for activity. For example, HIV protease inhibitors prioritize fused aromatic systems with substituents at this position for shape complementarity . This compound’s carbamate group may hinder π-π stacking compared to planar acrylamide derivatives (e.g., ), reducing its utility in enzyme inhibition but enhancing environmental persistence as a pesticide .

Synthetic Routes: this compound is synthesized via nucleophilic substitution (e.g., reacting quinolin-6-ol with dimethylcarbamoyl chloride), similar to acrylamide derivatives in and . However, advanced analogs (e.g., 8a-c in ) require multi-step routes involving Suzuki couplings or sulfonylation, reflecting greater complexity .

Table 2: Physicochemical Properties (Inferred)

| Compound Name | Molecular Weight (g/mol) | Polarity | Solubility Profile |

|---|---|---|---|

| This compound | ~234.3 | Moderate | Low water solubility |

| (E)-N-(3-Cyanoquinolin-6-yl)acrylamide | ~280.3 | High | Moderate in DMSO/EtOH |

| 2,2-Dimethyl-1-(quinolin-6-yl)propan-1-one | ~227.3 | Low | Lipophilic |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.